1-(3-Fluorophenyl)cyclopropanemethanol
Description
1-(3-Fluorophenyl)cyclopropanemethanol is a cyclopropane derivative featuring a fluorophenyl substituent and a hydroxymethyl group. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of approximately 166.20 g/mol (calculated based on structural analogs).
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
[1-(3-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
InChI Key |
DWGQNDRBBZVQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)cyclopropanemethanol typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl derivative. One common method is the reaction of 3-fluorobenzyl chloride with diazomethane to form the cyclopropyl ring, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclopropyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(3-Fluoro-phenyl)-cyclopropyl]-methanone, while reduction can produce [1-(3-Fluoro-phenyl)-cyclopropyl]-methane .
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Fluorophenyl)cyclopropanemethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopropanemethanol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and produce desired effects, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The table below compares 1-(3-Fluorophenyl)cyclopropanemethanol with analogs bearing different halogen or functional group substitutions:
Key Observations :
- Fluorine vs. Fluorine’s electronegativity also increases resonance stabilization of the aromatic ring .
- Trifluoromethyl Substitution: The CF₃ group in the methanamine derivative (Table) introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the parent methanol compound .
Functional Group Modifications on the Cyclopropane Ring
Key Observations :
- Methanol (-CH₂OH) vs. Carboxylic Acid (-COOH): The hydroxymethyl group is less acidic (pKa ~15–16) than the carboxylic acid (pKa ~4–5), making the former more suitable for etherification or esterification reactions. Carboxylic acid derivatives, however, are preferred for salt formation or amide coupling in drug design .
- Ring Size (Cyclopropane vs. Cyclopentane) : Cyclopropane’s strain increases reactivity, whereas cyclopentane derivatives (e.g., ) offer conformational flexibility for bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
